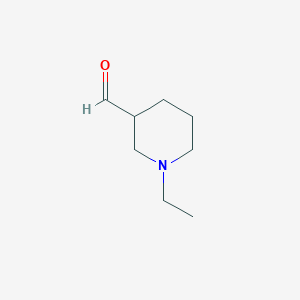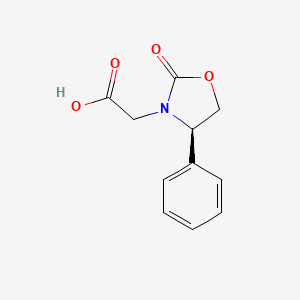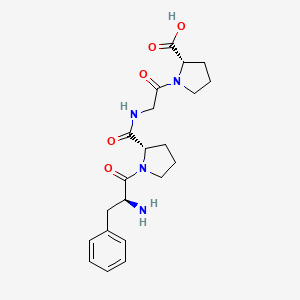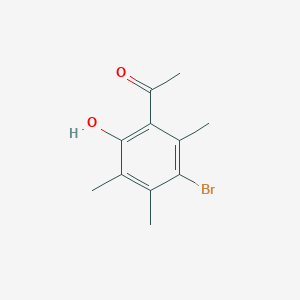![molecular formula C7H3ClFNO4S B13333678 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B13333678.png)
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO4S It is a derivative of benzo[d]oxazole, characterized by the presence of a sulfonyl chloride group and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran are often employed to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts like tertiary amines or Lewis acids may be used to enhance the reaction rates.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
科学研究应用
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles such as amino or hydroxyl groups on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.
相似化合物的比较
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position, potentially leading to different reactivity and applications.
Uniqueness
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is unique due to the presence of both the fluorine atom and the sulfonyl chloride group, which confer distinct chemical properties and reactivity. The fluorine atom can influence the compound’s electronic distribution, potentially enhancing its stability and reactivity in certain reactions. Additionally, the specific positioning of the sulfonyl chloride group can affect its interaction with nucleophiles, making it a valuable intermediate in various synthetic and research applications.
属性
分子式 |
C7H3ClFNO4S |
|---|---|
分子量 |
251.62 g/mol |
IUPAC 名称 |
4-fluoro-2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClFNO4S/c8-15(12,13)4-2-1-3-6(5(4)9)10-7(11)14-3/h1-2H,(H,10,11) |
InChI 键 |
DZGRIPGQLVIXQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1OC(=O)N2)F)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



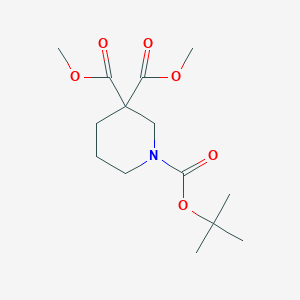
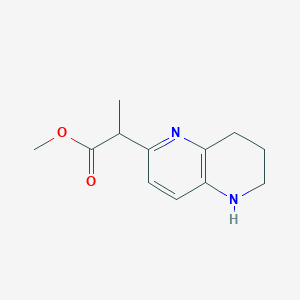

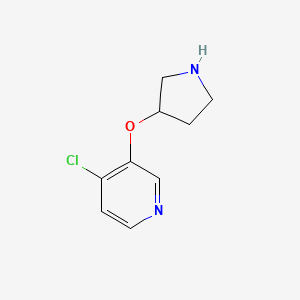




![2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13333657.png)
